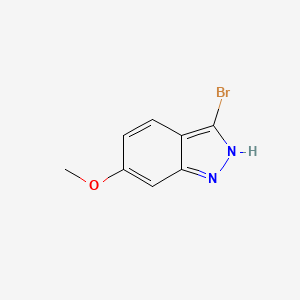

3-Bromo-6-methoxy-1H-indazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKERFCDHWOPMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696029 | |

| Record name | 3-Bromo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134328-18-9 | |

| Record name | 3-Bromo-6-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134328-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 6 Methoxy 1h Indazole and Its Derivatives

Strategies for Regioselective Bromination at the C3 Position of Indazole Ring Systems

The introduction of a bromine atom specifically at the C3 position of the indazole ring is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic substitution reactions where the choice of brominating agent and reaction conditions are paramount for achieving high regioselectivity. chim.it

Bromination of Indazole Precursors

A common strategy involves the direct bromination of a 6-methoxy-1H-indazole precursor. The electron-donating nature of the methoxy (B1213986) group at the C6 position can influence the reactivity of the indazole ring system. However, the C3 position is generally susceptible to electrophilic attack. The reaction is carefully controlled to prevent bromination at other positions on the benzene (B151609) ring. For instance, bromination of precursor indazoles can be carried out using reagents like N-bromosuccinimide (NBS) in solvents such as sulfuric acid at controlled temperatures, typically between 0–25°C, to ensure regioselectivity.

Utilization of Specific Brominating Reagents and Optimized Reaction Conditions

The choice of brominating agent is crucial for the successful and regioselective bromination of the indazole core. chim.it N-bromosuccinimide (NBS) is a widely employed reagent for this purpose, often used in various solvents like acetonitrile (B52724), dichloromethane (B109758), chloroform, and methanol. chim.it The reaction conditions, including temperature and the presence of catalysts, are optimized to favor C3 bromination. For example, the use of NBS in acetonitrile can effectively introduce a bromine atom at the 3-position. chim.it Another effective reagent is tribromoisocyanuric acid in ethanol (B145695) at room temperature, which has been shown to produce 3-bromoindazole (B152527) in high yield. chim.it

Table 1: Brominating Reagents and Conditions for C3-Bromination of Indazoles

| Brominating Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Sulfuric Acid | 0–25°C | High | |

| N-Bromosuccinimide (NBS) | Acetonitrile | Not Specified | Not Specified | chim.it |

| Tribromoisocyanuric Acid | Ethanol | Room Temperature | 97% | chim.it |

Methodologies for Methoxy Group Introduction at the C6 Position

The installation of the methoxy group at the C6 position is another key synthetic transformation. This can be accomplished through either direct methoxylation or by utilizing a pre-functionalized intermediate.

Direct Methoxylation Approaches

Direct methoxylation involves the introduction of a methoxy group onto a 3-bromo-1H-indazole skeleton. This can be challenging due to the potential for competing reactions and the need for regioselective control. One patented method describes the reaction of 6-bromo-3-nitro-1H-indazole with sodium methoxide (B1231860) in an organic solvent at room temperature to yield 6-bromo-3-methoxy-1H-indazole. google.com This indicates that a nucleophilic aromatic substitution approach can be viable under specific conditions.

Synthesis via Pre-functionalized Methoxy-Indazole Intermediates

A more common and often more controlled approach is to start with a precursor that already contains the methoxy group at the C6 position. For instance, the synthesis can begin with a substituted aniline (B41778) or benzonitrile (B105546) that bears a methoxy group at the desired position. The indazole ring is then constructed from this pre-functionalized starting material. For example, a plausible route could start from 6-methoxy-1H-indazole, which is then subjected to regioselective bromination at the C3 position. This strategy avoids potential issues with direct methoxylation on the indazole ring.

Multi-Step Synthetic Sequences for 3-Bromo-6-methoxy-1H-indazole

The synthesis of this compound is typically achieved through a multi-step sequence that combines the strategies mentioned above. A representative synthetic pathway is outlined in a patent, which details a three-step process to synthesize a derivative, 6-bromo-3-methoxy-1-phenyl-1H-indazole. google.com The initial steps of this synthesis are relevant to the formation of the core this compound structure.

The general sequence can be summarized as follows:

Nitration of a Bromo-Indazole: Starting with 6-bromo-1H-indazole, a nitration reaction is performed to introduce a nitro group, yielding 6-bromo-3-nitro-1H-indazole. google.com

Methoxylation: The nitro group is then displaced by a methoxy group through reaction with sodium methoxide, affording 6-bromo-3-methoxy-1H-indazole. google.com This method, however, results in the bromine at the C6 position and the methoxy group at the C3 position.

To obtain the target compound, this compound, a more likely sequence would involve:

Indazole Ring Formation: Synthesis of 6-methoxy-1H-indazole from an appropriately substituted precursor, such as a methoxy-substituted 2-aminobenzaldehyde (B1207257) or a related intermediate.

Regioselective Bromination: Subsequent bromination of 6-methoxy-1H-indazole at the C3 position using a suitable brominating agent like NBS under optimized conditions. chim.it

Sequential Halogenation and Methoxylation Pathways

One common approach to substituted indazoles like this compound involves the sequential introduction of the required functional groups onto the indazole scaffold.

Halogenation: The introduction of a bromine atom at the C3 position of the indazole ring is a key step. This can be achieved through various halogenating agents. For instance, N-bromosuccinimide (NBS) is a frequently used reagent for the bromination of indazoles. The regioselectivity of this reaction can be influenced by the directing effects of existing substituents and the reaction conditions. Electrochemical methods have also been developed for the C3-halogenation of 2H-indazoles using inexpensive and commercially available sodium halides (NaX, where X = Cl, Br) in the absence of metal catalysts and oxidants, offering an environmentally friendly alternative. researchgate.netresearchgate.net

Methoxylation: The methoxy group can be introduced through nucleophilic aromatic substitution (SNAr) on a suitably activated indazole derivative. For example, a nitro group at a position activated for substitution can be displaced by a methoxide source, such as sodium methoxide. A patented method describes the synthesis of 6-bromo-3-methoxy-1-phenyl-1H-indazole starting from 6-bromoindazole. google.com This process involves nitration at the 3-position, followed by reaction with sodium methoxide to replace the nitro group with a methoxy group. google.com This highlights a viable pathway where a nitro group is used as a leaving group for methoxylation.

A representative sequence for a related isomer, 6-bromo-5-methoxy-1-methyl-1H-indazole, involves the nitration of 5-bromoindazole, followed by SNAr with sodium methoxide to introduce the methoxy group, and subsequent N-methylation.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole ring itself is a fundamental strategy for accessing a wide array of substituted derivatives. These methods typically involve the formation of the pyrazole (B372694) ring fused to a benzene ring.

From Substituted Hydrazones: A prevalent method for forming the indazole core is the cyclization of appropriately substituted hydrazones. For instance, the reaction of o-fluorobenzaldehydes with hydrazines can yield 1H-indazoles. clockss.org A continuous-flow synthesis method has been developed for 1H-indazoles starting from o-fluorobenzaldehydes and tert-butyl carbazate. clockss.org Another approach involves the iodobenzene-catalyzed oxidative C–H amination of N-aryl hydrazones using Oxone as a stable and inexpensive oxidant under mild conditions. iosrjournals.org

Reductive Cyclization: Reductive cyclization of precursors like substituted o-nitrobenzylidene amines can also lead to the formation of the indazole ring system. organic-chemistry.org For example, the synthesis of 6-methoxy-1H-indazol-5-amine can be achieved through the reductive cyclization of substituted nitro precursors using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

From Azide (B81097) Precursors: The cyclization of 2-azidobenzaldehyde (B97285) derivatives upon reaction with suitable amines under reductive conditions provides a direct route to the indazole core. This method is noted for its functional group tolerance.

The table below summarizes some common cyclization strategies for indazole synthesis.

| Starting Material Type | Key Reagents/Conditions | Product Type | Reference |

| o-Fluorobenzaldehydes | Hydrazines, tert-butyl carbazate | 1H-Indazoles | clockss.org |

| N-Aryl Hydrazones | Iodobenzene, Oxone | 1H-Indazoles | iosrjournals.org |

| o-Nitrobenzylidene Amines | MoO₂Cl₂(dmf)₂, Ph₃P, Microwave | 2-Aryl-2H-indazoles | organic-chemistry.org |

| Substituted Nitro Precursors | SnCl₂/HCl or H₂/Pd-C | Methoxy-1H-indazol-amines | |

| 2-Azidobenzaldehydes | Amines, Reductive conditions | Substituted Indazoles |

Emerging Synthetic Approaches Applicable to Halogenated Methoxy-Indazoles

Modern synthetic organic chemistry offers a variety of powerful tools that are increasingly being applied to the synthesis and derivatization of complex heterocyclic systems like halogenated methoxy-indazoles. These emerging methods often provide advantages in terms of efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of the indazole core. eie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl halides, such as 3-bromoindazoles, with arylboronic acids. nih.govresearchgate.net This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position. Studies have shown that even unprotected (NH) 3-bromoindazoles can effectively participate in Suzuki-Miyaura coupling under specific conditions, often enhanced by microwave irradiation. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.gov For example, the coupling of 3-bromo-indazol-5-amine with arylboronic acids has been successfully achieved using a Pd(OAc)₂/RuPhos catalyst system. researchgate.net

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. It has been employed for the synthesis of 3-heteroaryl N-1-functionalized indazoles, where 3-iodo-1H-indazol-1-yl acetate (B1210297) is coupled with various heteroarylstannanes. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. This can be used to introduce alkenyl groups onto the indazole scaffold. eie.gr

The following table provides examples of metal-catalyzed cross-coupling reactions on indazole scaffolds.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand System | Product | Reference |

| Suzuki-Miyaura | 3-Bromoindazole | Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 3-Aryl-1H-indazole | researchgate.netresearchgate.net |

| Suzuki-Miyaura | 3-Bromo-indazol-5-amine | Arylboronic acid | Pd(OAc)₂, RuPhos | 3-Aryl-1H-indazol-5-amine | researchgate.net |

| Stille | Ethyl (3-iodo-1H-indazol-1-yl)acetate | Heteroarylstannane | Palladium catalyst | 3-Heteroaryl-1H-indazole derivative | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. ajrconline.org

This technology has been successfully applied to various steps in the synthesis of indazole derivatives. For instance, the Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles with boronic acids has been efficiently carried out under microwave irradiation, significantly reducing reaction times. researchgate.netresearchgate.net Microwave heating has also been used for the cyclization step in indazole synthesis. A one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes and phenylhydrazines, where both the formation of the arylhydrazone and the subsequent copper-catalyzed intramolecular N-arylation are performed under microwave conditions. researchgate.net Similarly, the molybdenum-catalyzed reductive cyclization of o-nitrobenzylidene amines to 2-aryl-2H-indazoles is significantly accelerated by microwave irradiation. organic-chemistry.org

C-H Functionalization Strategies for Indazole Scaffolds

Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. rsc.orgresearchgate.net For the indazole scaffold, C-H functionalization offers a direct route to introduce substituents at various positions.

Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of C-H functionalization methods for indazoles. acs.orgacs.org These reactions often rely on the use of a directing group to achieve high regioselectivity. For instance, the C3-position of 2H-indazoles can be functionalized via a palladium(II)-catalyzed isocyanide insertion strategy. acs.org Rhodium(III)-catalyzed C-H activation of azobenzenes and subsequent reaction with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. acs.org

Metal-free C-H functionalization approaches are also gaining prominence. A transition-metal-free, oxidative C(sp²)–H/C(sp²)–H cross-dehydrogenative coupling has been reported for the regioselective direct C-3 acylation of substituted 2H-indazoles with aldehydes. researchgate.net

Click Chemistry Approaches in Indazole Derivatization

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring.

This methodology can be applied to the derivatization of indazoles by introducing either an azide or an alkyne functionality onto the indazole core, which can then be "clicked" with a corresponding reaction partner. For example, an indazole derivative bearing an azide group can react with a terminal alkyne to form a triazole-linked conjugate. This approach is highly valuable for creating libraries of complex molecules for various applications, including drug discovery. A series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole has been synthesized using various 2-azido-N-arylacetamide derivatives via a 1,3-dipolar cycloaddition reaction. researchgate.net

Chemical Transformations and Reactivity of 3 Bromo 6 Methoxy 1h Indazole

Substitution Reactions at the Bromine Moiety

The bromine atom at the C3 position of the indazole ring is a key handle for molecular diversification. While it is generally unreactive toward classical nucleophilic aromatic substitution, it is an excellent substrate for modern palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The direct displacement of the bromine atom on the 3-Bromo-6-methoxy-1H-indazole ring by a nucleophile via a traditional nucleophilic aromatic substitution (SNAr) mechanism is challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In this molecule, the methoxy (B1213986) group at the C6 position is an electron-donating group, which deactivates the ring for this type of transformation. The indazole ring system itself possesses some electron-withdrawing character, but this is generally insufficient to promote SNAr at the C3 position under standard conditions. Consequently, harsh reaction conditions would be required, often leading to low yields and side reactions, making this pathway synthetically impractical for most applications.

Palladium-Catalyzed Coupling Reactions for Further Functionalization

The most effective strategy for functionalizing the C3 position is through palladium-catalyzed cross-coupling reactions. These methods offer mild reaction conditions, broad substrate scope, and high functional group tolerance, making them indispensable tools in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling the bromoindazole with an organoboron reagent, such as a boronic acid or boronic ester. wikipedia.org It is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. researchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing a direct route to 3-aminoindazole derivatives. wikipedia.orglibretexts.org It involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.orgnih.gov This transformation is crucial for the synthesis of compounds with pharmacological relevance, as the amino-indazole scaffold is a key pharmacophore in many bioactive molecules. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the bromoindazole with a terminal alkyne using a dual catalyst system consisting of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgwikipedia.orglibretexts.org The resulting 3-alkynylindazoles are valuable intermediates for synthesizing more complex structures, including conjugated systems and heterocyclic compounds. thieme-connect.deresearchgate.net

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Bromoindazoles

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | 3-Aryl-6-methoxy-1H-indazole |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | 3-(Arylamino)-6-methoxy-1H-indazole |

| Buchwald-Hartwig | Piperidine | Pd₂(dba)₃ / RuPhos | LiHMDS | 3-(Piperidin-1-yl)-6-methoxy-1H-indazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 6-Methoxy-3-(phenylethynyl)-1H-indazole |

Transformations Involving the Methoxy Group

The methoxy group at the C6 position is relatively stable but can be transformed, most commonly through O-demethylation. This reaction converts the aryl methyl ether into a phenol (B47542) (a 6-hydroxy group), which can serve as a handle for further functionalization, such as etherification or esterification, or as a key interaction point in biologically active molecules.

The most common reagent used for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). acs.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. The BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond. nih.govresearchgate.net This transformation provides access to 3-bromo-1H-indazol-6-ol, a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery programs.

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can participate in chemical reactions. The reactivity at these positions is heavily influenced by the tautomeric equilibrium of the indazole core.

N-Alkylation and N-Arylation Reactions

Direct substitution on the nitrogen atoms is a common strategy for modifying the properties of the indazole scaffold.

N-Alkylation: The reaction of this compound with an alkyl halide or other alkylating agent in the presence of a base typically yields a mixture of N1- and N2-alkylated regioisomers. The ratio of these products is highly dependent on several factors:

Steric Hindrance: Bulky alkylating agents tend to favor reaction at the less sterically hindered N1 position.

Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. For instance, using sodium hydride in a non-polar solvent like THF often favors N1-alkylation, whereas polar solvents and different bases might lead to increased formation of the N2 isomer.

Electronic Effects: The electronic nature of substituents on the indazole ring can also direct the alkylation.

N-Arylation: The introduction of an aryl group at the nitrogen position is typically achieved through copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling. This reaction involves treating the indazole with an arylboronic acid in the presence of a copper(II) catalyst, a base, and often an oxidant like ambient air or oxygen. This method provides a reliable route to N-aryl indazoles under relatively mild conditions.

Table 2: Regioselectivity in N-Alkylation of Indazoles

| Alkylating Agent | Base | Solvent | Major Product | Controlling Factor |

|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | Mixture of N1 and N2 | Electronic/Solvent Effects |

| Benzyl Bromide | NaH | THF | N1-benzyl isomer | Kinetic control, less polar solvent |

| Isopropyl Iodide | Cs₂CO₃ | DMF | N1-isopropyl isomer | Steric hindrance |

Tautomerism and its Influence on Chemical Reactivity

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer, with the proton on N1, is generally the more thermodynamically stable and predominant form. The 2H-tautomer, with the proton on N2, is typically higher in energy.

This tautomeric equilibrium is central to the reactivity of the indazole nitrogens. In the presence of a base, a proton can be removed from either N1 or N2, generating two distinct indazolide anions. The N1-deprotonated anion is typically more stable, but the N2-deprotonated anion is also present in the equilibrium. Both anions are nucleophilic and can react with electrophiles like alkyl or aryl halides.

The ratio of N1 to N2 substitution products is therefore a direct consequence of the relative energies of the two anionic intermediates and the transition states leading to the products. Reaction conditions that favor the formation of one anion over the other, or that selectively accelerate the reaction of one anion, can be used to control the regiochemical outcome of N-substitution reactions. This interplay between tautomerism and reaction kinetics is a fundamental aspect of indazole chemistry.

Investigation of Reaction Pathways and Mechanism

The reactivity of this compound is predominantly characterized by transformations involving the bromo substituent at the C3-position of the indazole core. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which serve as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. The investigation of the reaction pathways for these transformations generally relies on well-established catalytic cycles for similar aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo group at the C3-position makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions follow a general mechanistic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The catalytic cycle is initiated by the oxidative addition of the this compound to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. chemrxiv.org Subsequently, a transmetalation step occurs, where the organic moiety from an organometallic reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon or carbon-nitrogen bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids or esters. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The mechanism commences with the oxidative addition of the indazole substrate to the Pd(0) catalyst. The base plays a crucial role in activating the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org Reductive elimination then yields the 3-aryl- or 3-vinyl-6-methoxy-1H-indazole product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand |

| Ligand | Triphenylphosphine (PPh3), SPhos |

| Base | Na2CO3, K2CO3, Cs2CO3 |

| Solvent | Toluene, Dioxane, DMF/Water |

Buchwald-Hartwig Amination:

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. This reaction couples this compound with a wide range of primary or secondary amines. The catalytic cycle is similar to that of other palladium-catalyzed cross-coupling reactions. wikipedia.org

Following the oxidative addition of the indazole to the palladium(0) complex, the amine coordinates to the resulting palladium(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the 3-amino-6-methoxy-1H-indazole derivative and regenerates the catalyst. wikipedia.org The choice of ligand is critical for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | BINAP, XPhos, SPhos |

| Base | NaOt-Bu, K3PO4, Cs2CO3 |

| Solvent | Toluene, Dioxane |

Sonogashira Coupling:

The Sonogashira coupling enables the synthesis of 3-alkynyl-6-methoxy-1H-indazoles through the reaction of this compound with a terminal alkyne. This reaction is unique in that it typically requires a co-catalyst, usually a copper(I) salt, in addition to the palladium catalyst. wikipedia.orgorganic-chemistry.org

The catalytic cycle involves both the palladium and copper species. The palladium cycle follows the familiar oxidative addition and reductive elimination steps. The role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate. libretexts.org Copper-free Sonogashira protocols have also been developed. wikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |

| Co-catalyst | CuI |

| Base | Triethylamine (Et3N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF |

Structure Activity Relationship Sar Studies of 3 Bromo 6 Methoxy 1h Indazole Derivatives

Impact of Bromine Position and Substitutions on Biological Activity

The position and nature of halogen substituents on the indazole ring can significantly influence the biological activity of the resulting derivatives. The C3 position of the indazole scaffold is a common site for functionalization in the development of kinase inhibitors. nih.gov The introduction of a bromine atom at this position, as in 3-bromo-6-methoxy-1H-indazole, provides a valuable synthetic handle for further modifications, often through cross-coupling reactions to introduce larger and more complex moieties. nih.gov

While direct SAR comparisons of bromine at different positions on the 6-methoxy-1H-indazole scaffold are not extensively documented in the public domain, studies on related indazole series provide valuable insights. For instance, in the development of c-Jun N-terminal kinase-3 inhibitors, 6-anilinoindazoles have been investigated, highlighting the importance of substitution at the C6 position. austinpublishinggroup.com Furthermore, the synthesis of 6-bromo-1H-indazole derivatives has been pursued for various therapeutic applications, including antimicrobial agents, underscoring the biological relevance of a bromine atom at this position. researchgate.netbanglajol.info

In a series of 5-hetarylamino-3-aryl-1H-indazole derivatives developed as protein kinase CK2 inhibitors, the presence of various substituents on the 3-aryl ring was found to be crucial for activity. biopolymers.org.ua Although this study does not directly involve a 3-bromo substituent, it emphasizes the sensitivity of the biological activity to the nature of the group at the C3 position. The electronic and steric properties of the substituent at C3 can dictate the orientation of the molecule within the binding pocket of the target protein, thereby influencing its inhibitory potency.

The following table summarizes the biological activities associated with brominated indazole derivatives, illustrating the importance of this structural motif.

| Compound Class | Biological Target/Activity | Reference |

| 6-Anilinoindazoles | c-Jun N-terminal kinase-3 inhibitors | austinpublishinggroup.com |

| 6-Bromo-1H-indazole-triazole analogs | Antimicrobial | researchgate.netbanglajol.info |

| 5-Hetarylamino-3-aryl-1H-indazoles | Protein kinase CK2 inhibitors | biopolymers.org.ua |

Role of the Methoxy (B1213986) Group in Ligand-Target Interactions and Selectivity

In a study on N-methyl-5,6,7-trimethoxyindoles as antimitotic and vascular disrupting agents, the presence of multiple methoxy groups on the indole (B1671886) ring was found to be critical for potent antiproliferative activity. nih.gov While this study is on an indole scaffold, the findings highlight the potential of methoxy groups to contribute significantly to the biological activity of related heterocyclic systems like indazoles.

The position of the methoxy group is also crucial. For example, 7-methoxyindazole has been identified as a nitric oxide synthase inhibitor. austinpublishinggroup.com This demonstrates that the specific placement of the methoxy group can direct the molecule towards different biological targets.

The methoxy group can also serve as a key interaction point with the target protein. For instance, in many kinase inhibitors, a methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase domain. pharmablock.com This interaction can significantly contribute to the binding affinity and selectivity of the inhibitor.

Influence of Substituents on the Indazole Nitrogen Atoms (N1 and N2)

The two nitrogen atoms of the indazole ring, N1 and N2, provide sites for substitution that can profoundly impact the biological activity of the derivatives. The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions employed. researchgate.netbeilstein-journals.orgnih.govd-nb.info

Studies on the alkylation of substituted indazoles have shown that a mixture of N1 and N2 isomers is often obtained, with the ratio depending on the specific reaction conditions. nih.gov For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, different conditions can be used to selectively favor the formation of either the N1 or N2 alkylated product. researchgate.netnih.gov

The nature of the substituent on the nitrogen atoms can influence the molecule's ability to interact with its biological target. For instance, in a series of dual MCL-1/BCL-2 inhibitors developed through scaffold hopping from indoles to indazoles, both N1 and N2 substituted indazoles were synthesized and evaluated. nih.gov The specific substitution pattern on the nitrogen was found to be a key determinant of the inhibitory activity and selectivity profile.

Furthermore, the choice of substituent at N1 or N2 can significantly affect the pharmacokinetic properties of the compound, such as its solubility, metabolic stability, and cell permeability. The ability to selectively synthesize either the N1 or N2 isomer is therefore a critical aspect of the drug discovery process for indazole-based compounds. beilstein-journals.orgnih.govd-nb.info

Scaffold Hopping and Bioisosteric Replacements in Indazole Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemical entities with improved properties. The indazole scaffold has proven to be a valuable participant in these strategies, often serving as a successful replacement for other heterocyclic systems or aromatic rings. pharmablock.comnih.gov

A notable example of scaffold hopping involves the transformation of indole-based MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing the indole core with an indazole scaffold. nih.govrsc.org This change in the core structure led to a significant alteration in the biological activity profile, demonstrating the potential of the indazole ring to engage with different biological targets or to modulate the selectivity of a compound. nih.gov Indazole is also considered a good bioisostere for phenol (B47542) and indole, offering advantages such as reduced metabolic liability. pharmablock.com

Bioisosteric replacement has also been successfully applied to the indazole scaffold itself. In the development of neuroprotective monoamine oxidase B (MAO-B) inhibitors, a 1,2,4-oxadiazole (B8745197) ring was introduced as a bioisostere for an amide group in a series of 5-substituted-1H-indazoles. nih.gov This modification resulted in the identification of a potent and selective MAO-B inhibitor with improved drug-like properties. nih.gov

These examples highlight the versatility of the indazole scaffold in medicinal chemistry design, allowing for significant modifications to the core structure while maintaining or improving biological activity.

| Original Scaffold/Moiety | Bioisosteric Replacement/Scaffold Hop | Resulting Biological Activity | Reference |

| Indole | Indazole | Dual MCL-1/BCL-2 inhibition | nih.govrsc.org |

| Phenol/Indole | Indazole | General strategy to improve properties | pharmablock.com |

| Amide | 1,2,4-Oxadiazole | MAO-B inhibition | nih.gov |

Conformational Analysis and its Relevance to SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives can provide valuable insights into the spatial arrangement of key functional groups and their influence on ligand-target interactions.

X-ray crystallography studies of indazole derivatives offer a precise understanding of their solid-state conformation. For instance, the crystal structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole reveals that the indazole fused-ring system is nearly planar. nih.govresearchgate.net This planarity is a common feature of many aromatic heterocyclic systems and can be important for effective stacking interactions within a protein's binding site. In this particular structure, the nitro substituent is nearly coplanar with the fused ring, with a dihedral angle of 4.5 (2)°. nih.govresearchgate.net

Computational modeling and NMR spectroscopic techniques can also be employed to study the conformational preferences of these molecules in solution, providing a more dynamic picture of their structure that is relevant to their behavior in a biological environment.

Pharmacological Applications and Biological Activities

Anticancer Activity

The indazole framework is a key feature in several potent anticancer agents, including kinase inhibitors. nih.gov Many indazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and proliferation. mdpi.com However, specific studies detailing the anticancer profile of 3-Bromo-6-methoxy-1H-indazole are not extensively available.

Kinase Inhibition Profiles

Indazole derivatives are known to be effective inhibitors of various protein kinases, such as tyrosine kinases and serine/threonine kinases, which are crucial in cancer cell signaling pathways. For example, certain 1H-indazole derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). nih.gov Another study highlights 3-(indol-2-yl)indazoles as inhibitors of Chek1 kinase. nih.gov While this indicates the potential of the indazole scaffold to interact with these targets, specific enzymatic inhibition data for this compound against a broad panel of kinases (e.g., Protein Kinases, Tyrosine Kinases, Serine/Threonine Kinases, Fibroblast Growth Factor Receptors, Vascular Endothelial Growth Factor Receptor-2, Anaplastic Lymphoma Kinase, Breakpoint Cluster Region-Abelson, Phosphoinositide 3-Kinase/Akt/mTOR pathway, Tropomyosin Receptor Kinase, Glycogen Synthase Kinase-3) is not provided in the reviewed literature.

Anti-proliferative Effects on Various Cancer Cell Lines

Numerous studies demonstrate the potent anti-proliferative effects of various indazole derivatives against a range of human cancer cell lines. nih.govnih.gov For instance, one investigation reported that a synthesized indazole derivative, compound 2f, exhibited strong growth inhibitory activity against several cancer cell lines with IC₅₀ values between 0.23 and 1.15 μM. nih.gov Another study found that indazol-pyrimidine hybrids showed potent cytotoxic activity against MCF-7 (breast), A549 (lung), and Caco-2 (colorectal) cancer cell lines. mdpi.com Despite these promising findings for related compounds, specific data tables and detailed research findings on the anti-proliferative effects of this compound itself are not available in the consulted scientific reports.

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

The anticancer effects of indazole compounds are often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). banglajol.info For example, a specific 1H-indazole-3-amine derivative was found to affect apoptosis and the cell cycle, possibly through the inhibition of Bcl2 family members. nih.gov Another derivative was shown to promote apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax while downregulating Bcl-2. nih.gov These mechanisms, including cell cycle arrest and the triggering of apoptotic pathways, are crucial for the anticancer activity of the indazole class. nih.govnih.govmdpi.commdpi.com However, research specifically elucidating the mechanisms of cell cycle modulation or apoptosis induction by this compound has not been identified in the available literature.

Antimicrobial Activity

The indazole scaffold has also been explored for its potential in combating microbial infections. banglajol.info Various derivatives have demonstrated efficacy against both bacterial and fungal pathogens. researchgate.netbanglajol.info

Antibacterial Efficacy Against Gram-positive and Gram-negative Bacteria

Research into related bromo-indazole compounds suggests potential for antibacterial action. Studies on 6-bromo-1H-indazole have shown that it and its derivatives possess antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. banglajol.info However, specific studies providing data, such as minimum inhibitory concentration (MIC) values, for this compound against various bacterial strains are not present in the reviewed literature.

Antifungal Efficacy

Similar to antibacterial activity, the potential of indazole derivatives extends to antifungal applications. banglajol.info Derivatives of 6-bromo-1H-indazole have been noted for their efficacy against fungi. banglajol.info While this suggests a potential area of activity for the broader chemical class, there is currently no specific published data on the antifungal efficacy of this compound.

Resistance Modulation Studies

The emergence of multidrug resistance (MDR) in pathogenic microorganisms and cancer cells presents a significant challenge in modern medicine. While direct studies on this compound in resistance modulation are not extensively documented, the broader class of indazole derivatives has been investigated for its potential to overcome these resistance mechanisms. For instance, the poor prognosis of cancer patients is often linked to the development of drug resistance. nih.gov The development of new indazole derivatives is considered a promising strategy to address this issue. nih.gov In the context of infectious diseases, antibiotic resistance is a critical public health threat. Pseudomonas aeruginosa, a multi-drug resistant bacterium, is a priority threat, and research into indazole–quinolone hybrids has been explored as a potential anti-virulence strategy. mdpi.com

Anti-inflammatory Activity

Indazole derivatives are well-recognized for their anti-inflammatory properties. nih.gov A notable example is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, which is based on the indazole structure. taylorandfrancis.com The anti-inflammatory potential of the indazole scaffold has led to its exploration in the development of new therapeutic agents for a variety of inflammatory conditions. nih.govresearchgate.net

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils at sites of inflammation. nih.gov Under pathological conditions, excessive HNE activity can lead to tissue damage and is implicated in various inflammatory diseases, including pulmonary disorders. nih.govnih.gov Consequently, HNE has emerged as a significant therapeutic target for anti-inflammatory drugs. nih.gov

Research has identified N-benzoylindazole derivatives as potent, competitive, and pseudoirreversible inhibitors of HNE. nih.govacs.org Further optimization of this scaffold has led to the development of inhibitors with improved potency, selectivity, and stability. nih.govnih.gov

Table 1: Potency of Selected N-benzoylindazole HNE Inhibitors

| Compound | Modification | IC50 (nM) | Reference |

|---|---|---|---|

| 20f | Substituted at position 5 | ~10 | nih.gov |

| 5b | 3-CN derivative | 7 | nih.govacs.org |

Molecular docking studies suggest that the inhibitory activity of these N-benzoylindazoles is dependent on the geometry of the ligand-enzyme complex within the HNE binding domain. nih.govacs.org The ability of the inhibitor to form a stable Michaelis complex and facilitate proton transfer between key amino acid residues (Hys57, Asp102, and Ser195) in the enzyme's active site influences its activity. acs.org

Modulation of Inflammatory Pathways

The anti-inflammatory effects of indazole derivatives are also attributed to their ability to modulate key inflammatory pathways. Indazole-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. researchgate.net Additionally, the inhibition of fibroblast growth factor receptors (FGFR) by indazole derivatives has been linked to anti-inflammatory effects. nih.govresearchgate.net Some studies on 5-substituted indazole derivatives have also demonstrated anti-inflammatory properties in Raw 264.7 cells. researchgate.net

Neuroprotective Effects

The indazole scaffold has been investigated for its potential in treating neurodegenerative disorders. nih.govtaylorandfrancis.com Research has shown that certain indazole derivatives exhibit neuroprotective effects. For instance, some 5-substituted indazole derivatives have demonstrated neuroprotective activity against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net Another class of indazole derivatives, oxadiazolylindazoles, act as sodium channel modulators and have shown neuroprotective activity in hippocampal slices, comparable to the established neuroprotective agent sipatrigine. acs.org These compounds were found to be potent blockers of the Nav1.6 sodium channel isoform, suggesting a mechanism for their neuroprotective action. acs.org

Cardiovascular Activities

Indazole-containing compounds have been recognized for their important pharmacological activities, including applications in cardiovascular diseases. nih.govbenthamdirect.comnih.gov Various indazole derivatives have been explored for their efficacy against cardiovascular pathologies in experimental settings. benthamdirect.comingentaconnect.com For example, a derivative known as Indazole-Cl has been shown to be effective in preventing atherosclerosis through the activation of the estrogen receptor (ER)-β. nih.gov Structure-activity relationship (SAR) studies have also shown that substitutions at the C7 position of the indazole nucleus can result in compounds with significant cardiovascular activity. nih.gov

Antiviral Properties (e.g., Anti-HIV)

The indazole nucleus is a structural feature in various synthetic compounds that possess a wide range of pharmacological activities, including anti-HIV and broader antiviral effects. nih.govnih.gov

Studies on tetrahydroindazole derivatives have shown their potential as antiviral agents. nih.gov For instance, certain derivatives have exhibited moderate to promising activity against Coxsackievirus B4 (CV-B4), Human adenovirus 7 (HAdV7), and Rotavirus Wa strain. nih.gov In the context of HIV, while direct studies on this compound are limited, related heterocyclic structures have been a focus of anti-HIV drug development. researchgate.net For example, thiopheno[3,2-d]pyrimidine derivatives, which are also nitrogen-containing heterocycles, have shown potent activity against wild-type HIV-1, with some compounds being effective against drug-resistant mutant strains. nih.gov

Lack of Specific Research Data on the Pharmacological Applications of this compound

Following a comprehensive search of available scientific literature and patent databases, there is currently no specific information regarding the antiarrhythmic, anti-depressant, anti-hypertensive, or glucokinase-activating properties of the chemical compound this compound.

While the broader class of indazole derivatives has been investigated for a wide range of pharmacological activities, including antiarrhythmic and antihypertensive effects, research explicitly detailing these biological activities for this compound is not present in the public domain. The compound has been cited as a chemical intermediate in the synthesis of other novel indazole compounds which were subsequently evaluated for different therapeutic targets, such as JNK inhibition for inflammatory and neurodegenerative diseases. However, the pharmacological profile of this compound itself was not the subject of these studies.

Consequently, the creation of a detailed article with research findings and data tables as per the requested outline is not possible at this time due to the absence of specific studies on the designated pharmacological applications of this particular compound.

Mechanistic Investigations of Biological Action

Identification of Molecular Targets and Ligand Binding Sites

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of binding to a variety of biological targets, most notably protein kinases. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, numerous indazole derivatives have been developed as kinase inhibitors. researchgate.net

Key molecular targets for indazole derivatives include:

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole-based compounds have been identified as potent inhibitors of VEGFR-2. researchgate.net Computational docking studies suggest that indazole scaffolds can fit into the ATP-binding pocket of the VEGFR-2 kinase domain, a common mechanism for kinase inhibitors. biotech-asia.orgresearchgate.net

Fibroblast Growth Factor Receptor (FGFR): Overactivity of FGFRs is implicated in various cancers. Indazole derivatives have been discovered to inhibit FGFR1-3. nih.gov Molecular docking models indicate that these compounds can occupy the adenine- and phosphate-binding regions of the FGFR1 protein kinase. benthamdirect.com

Platelet-Derived Growth Factor Receptor (PDGFR): Similar to VEGFR and FGFR, PDGFR is a tyrosine kinase involved in cell growth and division. Pazopanib, an approved anticancer drug, features an indazole core and targets VEGFR, PDGFR, and other kinases.

c-Kit: This is another tyrosine kinase receptor that, when mutated, can lead to certain types of cancer. Indazole-pyrimidine hybrids have shown strong binding affinity for the c-Kit tyrosine kinase protein in molecular docking studies. mdpi.com

Estrogen Receptor (ER): Some 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs), demonstrating that the indazole scaffold can also target nuclear hormone receptors. nih.gov

The binding of indazole derivatives to these targets is typically within the ATP-binding site for kinases or specific ligand-binding domains for receptors. The nature and position of substituents on the indazole ring, such as the bromo and methoxy (B1213986) groups in 3-Bromo-6-methoxy-1H-indazole, are crucial for determining the binding affinity and selectivity for these molecular targets. For instance, the methoxy group can be important for potency in some kinase inhibitors. researchgate.net

Enzyme Inhibition Kinetics and Selectivity Profiling

The primary mechanism through which many indazole derivatives exert their biological effects is through the inhibition of enzyme activity, particularly protein kinases. The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

While specific kinetic data for this compound is not available, studies on related compounds provide insight into their potential efficacy and selectivity. For example, a series of 1H-indazol-3-amine derivatives have demonstrated potent enzymatic inhibition against FGFR1, with IC50 values in the low nanomolar range. nih.gov Another study on 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinases also reported IC50 values in the low nanomolar range. nih.gov

The selectivity of indazole-based inhibitors is a critical aspect of their development as therapeutic agents. Selectivity profiling against a panel of different kinases is a standard practice to determine the specificity of a compound and to anticipate potential off-target effects. For instance, some 3-(pyrrolopyridin-2-yl)indazole derivatives have been shown to selectively inhibit a range of kinases including CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, and PKC. nih.gov The substitution pattern on the indazole ring plays a significant role in determining the selectivity profile. For example, in the development of Aurora kinase inhibitors, different substituents on the indazole scaffold led to compounds with dual Aurora A and B activity, as well as selective inhibitors for either Aurora A or Aurora B. nih.gov

The following table summarizes the enzyme inhibition data for several exemplary indazole derivatives, illustrating the range of potencies and targets within this class of compounds.

| Compound Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1H-Indazol-3-amine derivative | FGFR1 | 2.9 nM | nih.gov |

| 1H-Indazole derivative | EGFR T790M | 5.3 nM | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivative | HL60 cell line | 8.3 nM | nih.gov |

| 1H-indazole derivative | ER-α | 0.7 nM | nih.gov |

| 3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM | benthamdirect.com |

Receptor-Ligand Interaction Analysis

Understanding the interactions between indazole derivatives and their target receptors at a molecular level is crucial for rational drug design. This is often achieved through a combination of computational modeling and experimental techniques like X-ray crystallography.

Computational docking studies have been instrumental in predicting the binding modes of indazole-based inhibitors. biotech-asia.orgresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the binding site. For example, in the case of VEGFR-2 inhibitors, the indazole core is predicted to form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. biotech-asia.org Similarly, for FGFR1 inhibitors, docking results suggest interactions with both the adenine- and phosphate-binding regions of the protein. benthamdirect.com

A molecular docking study of the indazole derivative Bindarit with the K-Ras receptor identified several interacting amino acids, including ARG73, GLN70, and THR74, which were involved in hydrogen bonding. The study reported a binding energy of -7.3 kcal/mol, suggesting a strong affinity. nih.gov

While crystal structures of this compound with a biological target are not available, the structures of other indazole derivatives co-crystallized with their target proteins have provided valuable insights. These structures confirm the binding modes predicted by computational models and allow for a detailed analysis of the intermolecular forces driving the interaction.

Modulation of Cellular Signaling Pathways

By inhibiting key enzymes like protein kinases, indazole derivatives can modulate entire cellular signaling pathways that are critical for cell survival, proliferation, and differentiation. The therapeutic effects of these compounds are often a direct consequence of this modulation.

PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth and survival. Some 3-ethynyl-1H-indazole derivatives have been shown to be inhibitors of key components of this pathway, including PI3K, PDK1, and mTOR. biotech-asia.org Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.

Angiogenesis Pathways: As potent inhibitors of VEGFR, indazole derivatives can block the signaling cascade initiated by vascular endothelial growth factor. This leads to the inhibition of angiogenesis, thereby cutting off the blood supply to tumors and inhibiting their growth. researchgate.net

Apoptosis Pathways: Several indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be achieved through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net Some derivatives also increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, further promoting apoptosis. researchgate.net

Hippo Pathway: The Hippo pathway is a tumor suppressor pathway that regulates cell proliferation and organ size. Deregulation of this pathway is common in cancer. Novel indazole compounds have been developed as inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key downstream effectors of the Hippo pathway. nih.gov

Advanced In Vitro and In Vivo Pharmacological Evaluation Methods

The preclinical evaluation of indazole derivatives involves a range of in vitro and in vivo methods to assess their therapeutic potential.

In Vitro Assays:

Cell-based proliferation assays: The anti-proliferative activity of indazole compounds is commonly evaluated against a panel of human cancer cell lines using assays like the MTT assay. This provides IC50 values that indicate the concentration of the compound required to inhibit cell growth by 50%. uni.lu

Colony formation assays: These assays assess the ability of a compound to inhibit the long-term proliferative capacity of cancer cells. researchgate.net

Apoptosis assays: Techniques such as flow cytometry with Annexin V/propidium iodide staining are used to quantify the induction of apoptosis. Western blotting can be used to measure the levels of key apoptotic proteins. researchgate.net

Cell migration and invasion assays: Transwell migration and invasion assays are used to evaluate the effect of compounds on the metastatic potential of cancer cells. researchgate.net

Enzyme-linked immunosorbent assays (ELISAs): ELISAs can be used to measure the levels of specific proteins, such as growth factors or cytokines, secreted by cells in response to treatment with an indazole derivative. acs.org

In Vivo Models:

Xenograft models: Human tumor cells are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its anti-tumor efficacy in a living organism. Tumor growth inhibition is a key endpoint in these studies. nih.gov

Carrageenan-induced paw edema: This is a common animal model used to assess the anti-inflammatory activity of compounds. benthamdirect.com

Pharmacokinetic studies: These studies are conducted in animals to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are crucial for its development as a drug. nih.gov

Through these comprehensive evaluation methods, the pharmacological profile of promising indazole derivatives can be thoroughly characterized, paving the way for potential clinical development.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as an indazole derivative, within the active site of a target protein. This method allows researchers to hypothesize the mechanism of action and rationalize the biological activity of a compound.

While specific docking studies on 3-Bromo-6-methoxy-1H-indazole are not extensively documented in public literature, numerous studies on analogous indazole derivatives demonstrate the utility of this approach. For instance, indazole derivatives have been successfully docked into the active sites of various protein kinases, which are common targets for cancer therapy. rsc.orgnih.gov These studies reveal that the indazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein's hinge region. rsc.org

In a typical study, a series of synthesized indazole compounds are docked against a specific biological target, such as the aromatase enzyme for anti-breast cancer activity. derpharmachemica.com The results are analyzed based on binding energy scores and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. For example, studies on other indazole series have shown interactions with key residues like Arg115 and Met374 in the aromatase active site. derpharmachemica.com Similarly, docking of indazole sulfonamides into the MAPK1 active site has suggested a strong affinity, indicating their potential as cancer treatments. mdpi.com The docking pose of this compound would be expected to be influenced by its substituents; the 6-methoxy group could form hydrogen bonds with polar residues, while the 3-bromo group might engage in halogen bonding or occupy a hydrophobic pocket.

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Therapeutic Area |

|---|---|---|---|---|

| Substituted 2-Indazole derivatives | Aromatase | Arg115, Met374, Thr310 | -7.7 to -8.0 | Anti-cancer |

| Arylsulphonyl indazoles | VEGFR2 Kinase | Glu211, Ala213, Lys141 | -36.5 to -66.5 | Anti-cancer |

| Indazole-3-carboxamides | Aurora A Kinase | Thr217, Arg220 | Not Reported | Anti-cancer |

| 5-Aminoindazole derivatives | SAH/MTAN | Not Reported | Not Reported | Antimicrobial |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Tautomeric Preferences)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.govrsc.org These methods can compute various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and stability of the molecule. nih.gov

A significant aspect of indazole chemistry is annular tautomerism. nih.gov The indazole ring can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net Quantum chemical calculations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form, making it the predominant species. nih.govwuxibiology.combeilstein-journals.org DFT calculations can precisely quantify this energy difference. For the parent indazole, the 1H tautomer is more stable by approximately 4.5 kcal/mol. wuxibiology.com The nature and position of substituents on the indazole ring can influence the relative stability of these tautomers. For instance, calculations on 3-bromoindazole (B152527) have shown an even more pronounced energy difference, with the 1H tautomer being favored by around 6 kcal/mol. wuxibiology.com The presence of the 6-methoxy group on this compound would also be expected to modulate the electronic structure and tautomeric equilibrium, an effect that can be accurately predicted using DFT.

These calculations also help rationalize reaction mechanisms and regioselectivity, for example, in N-alkylation reactions where a mixture of N1 and N2 products can be formed. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational flexibility of both the ligand and the protein. mdpi.com

In the context of indazole-based inhibitors, MD simulations have been used to confirm the stability of docked complexes within the binding pockets of kinases like VEGFR2. rsc.orgmdpi.com These simulations, often run for nanoseconds, track the movements of all atoms in the system. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. mdpi.com A stable complex is typically characterized by low RMSD values (e.g., 1–3 Å) over the simulation period. researchgate.net MD simulations can reveal how water molecules mediate interactions and provide a more accurate estimation of binding free energies, offering a deeper understanding of the binding dynamics that govern molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting targets like the Hypoxia-Inducible Factor 1α (HIF-1α). nih.gov In these studies, a set of known indazole inhibitors is aligned, and steric and electrostatic fields are calculated around them. These fields are then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS). The resulting 3D-QSAR models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) are favorable or unfavorable for activity. nih.gov These maps provide a clear structural framework for designing new derivatives with enhanced potency. For this compound, a QSAR model could help rationalize the contribution of the bromo and methoxy (B1213986) groups to its activity and guide further modifications to optimize its biological profile. eurekaselect.com

| Parameter | Description | Typical Acceptable Value |

|---|---|---|

| pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... | The mathematical model correlating descriptors to biological activity (pIC50). | N/A |

| R² (Coefficient of Determination) | Measures the proportion of variance in the activity that is predictable from the descriptors. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive power of the model, determined by internal cross-validation. | > 0.5 |

| F-statistic | A statistical test of the overall significance of the regression model. | High value with low p-value |

Cheminformatics and Virtual Screening Applications in Indazole Discovery

Cheminformatics combines computational tools to analyze vast chemical datasets, accelerating the drug discovery process. neovarsity.orgjst.org.in In the discovery of new indazole-based compounds, cheminformatics plays a crucial role in library design, data mining, and virtual screening. nih.gov

Virtual screening is a key application, used to computationally screen large libraries of compounds to identify those most likely to bind to a specific drug target. nih.govnih.gov This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock thousands or millions of compounds from a virtual library. The compounds are then ranked based on their predicted binding affinity, and the top-scoring hits are selected for experimental testing. neovarsity.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that are active against the target. nih.gov A model (pharmacophore) of the essential structural features required for activity is built and used to search libraries for other molecules that fit the model.

These virtual screening approaches have been instrumental in identifying novel indazole scaffolds as inhibitors for various targets, significantly reducing the time and cost associated with traditional high-throughput screening. nih.govnih.gov

Future Perspectives in 3 Bromo 6 Methoxy 1h Indazole Research

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The future of drug development with 3-Bromo-6-methoxy-1H-indazole hinges on the creation of novel derivatives with superior potency and selectivity. The bromine atom at the C3 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. researchgate.net These modifications can significantly influence the molecule's ability to bind to biological targets. Furthermore, the nitrogen atoms of the indazole ring (N1 and N2) can be selectively alkylated or arylated to modulate the compound's physicochemical properties and target engagement. google.com Future strategies will likely focus on combinatorial approaches and fragment-based drug design to explore the chemical space around this scaffold systematically.

| Position | Reaction Type | Potential Groups to Introduce | Objective |

|---|---|---|---|

| C3 (via Bromo group) | Suzuki, Sonogashira, Stille, Buchwald-Hartwig Coupling | Aryl, Heteroaryl, Alkynyl, Amino groups | Enhance target binding, explore Structure-Activity Relationships (SAR) |

| N1 / N2 | N-Alkylation, N-Arylation | Alkyl chains, Benzyl groups, Substituted phenyl rings | Modify solubility, lipophilicity, and metabolic stability; control regioselectivity |

| C4, C5, C7 | C-H Functionalization | Halogens, Alkyl groups, Cyano groups | Fine-tune electronic properties and steric profile |

| C6 (via Methoxy (B1213986) group) | O-Demethylation followed by etherification | Longer alkyl ethers, PEG chains, polar functional groups | Improve pharmacokinetic properties and solubility |

Exploration of Untapped Biological Targets and Disease Indications

Indazole derivatives have already demonstrated efficacy against a range of biological targets, including protein kinases, which are crucial in cancer and inflammatory diseases. bohrium.comnih.gov Marketed drugs like Pazopanib and Axitinib are kinase inhibitors built around the indazole core. nih.govnih.gov Future research will aim to expand the therapeutic reach of this compound derivatives by screening them against novel and underexplored targets.

Given the structural similarities of this scaffold to known inhibitors, promising areas of investigation include targeting less-studied kinase families (e.g., RIPK2, Pim kinases), epigenetic targets (e.g., histone deacetylases), and metabolic enzymes like Indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer immune evasion. nih.govnih.gov Furthermore, the established antiprotozoal and antibacterial activities of some indazoles suggest that derivatives of this compound could be developed to combat infectious diseases, a critical area of unmet medical need. nih.govmdpi.com

| Target Class | Specific Target Example | Potential Disease Indication | Rationale |

|---|---|---|---|

| Protein Kinases | Janus Kinase (JAK), Receptor-interacting protein kinase 2 (RIPK2) | Autoimmune Disorders, Chronic Inflammatory Diseases | Indazole is a known "hinge-binding" fragment effective for kinase inhibition. nih.govmdpi.com |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Cancer, Neurological Disorders | Heterocyclic scaffolds are common in HDAC inhibitor design. |

| Immuno-oncology Targets | Indoleamine 2,3-dioxygenase (IDO1) | Various Cancers | IDO1 inhibitors based on other scaffolds exist; the indazole core offers a novel chemical starting point. nih.gov |

| Microbial Enzymes | Bacterial DNA gyrase, Protozoal metabolic enzymes | Bacterial Infections, Leishmaniasis, Trichomoniasis | Indazole derivatives have shown broad-spectrum antimicrobial and antiprotozoal activity. researchgate.netmdpi.com |

Optimization of Pharmacological Profiles and ADMET Properties

A critical aspect of future research will be the optimization of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates derived from this compound. A molecule's therapeutic success is contingent not only on its bioactivity but also on its ability to reach the target site in sufficient concentration without causing undue toxicity. phcogj.com Early-stage computational prediction of ADMET properties will be crucial to guide the design of new derivatives. researchgate.net

Strategies will involve modifying the scaffold to enhance aqueous solubility, improve membrane permeability, and reduce metabolic liability. For instance, the methoxy group can be a site of metabolic breakdown by cytochrome P450 enzymes; replacing it or introducing metabolic blockers nearby could prolong the compound's half-life. Similarly, adding polar functional groups can improve solubility and excretion profiles. phcogj.com

| ADMET Parameter | Challenge | Potential Strategy |

|---|---|---|

| A bsorption | Poor aqueous solubility | Introduce polar groups (e.g., hydroxyl, amine) via derivatization. |

| D istribution | High plasma protein binding | Modulate lipophilicity (LogP) by adjusting alkyl chain lengths or adding polar moieties. |

| M etabolism | Rapid breakdown by CYP enzymes (e.g., at methoxy group) | Introduce fluorine atoms near metabolic hotspots to block oxidation. |

| E xcretion | Inefficient clearance | Incorporate ionizable groups to facilitate renal clearance. |

| T oxicity | Off-target effects or reactive metabolite formation | Systematic SAR to remove structural alerts and improve target selectivity. |

Advances in Synthetic Accessibility and Scalability for Production

For any promising drug candidate to become a viable therapeutic, its synthesis must be efficient, cost-effective, and scalable. Future research on this compound will focus on improving its production. While many methods exist for synthesizing indazoles, they often face challenges such as low yields or the need for harsh reagents. nih.gov

The development of green chemistry approaches, utilizing more environmentally friendly solvents and catalysts, will be a priority. researchgate.net Innovations in flow chemistry could enable continuous, automated production, improving safety and consistency over traditional batch processing. Furthermore, developing synthetic routes that offer high regioselectivity in N1/N2 substitution reactions is a significant challenge that, if solved, would streamline the synthesis of specific isomers and reduce purification costs. google.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the entire pipeline. premierscience.comijettjournal.org

ML models can be trained to predict the biological activity of virtual compounds, allowing researchers to screen millions of potential derivatives in silico and prioritize the most promising candidates for synthesis. jsr.org AI can also predict ADMET properties with increasing accuracy, reducing the late-stage failure of drug candidates. ijirt.org Generative AI models are emerging as a powerful tool for de novo drug design, capable of creating entirely novel molecular structures based on desired properties and target binding profiles.

| Discovery Stage | AI/ML Application | Expected Outcome |

|---|---|---|